molecular formula C12H12ClNO3 B1310452 Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 133747-67-8

Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B1310452
CAS No.: 133747-67-8
M. Wt: 253.68 g/mol
InChI Key: DZQPAOOPYWBZFZ-UHFFFAOYSA-N
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Description

Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (CAS: 133747-67-8) is a pyrrolidinone derivative characterized by a 3-chlorophenyl substituent at the N1 position and a methyl ester group at the C3 position of the pyrrolidine ring. It is synthesized via esterification of the corresponding carboxylic acid using methanol and sulfuric acid under reflux, a method consistent with analogous pyrrolidinone derivatives .

Properties

IUPAC Name

methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-17-12(16)8-5-11(15)14(7-8)10-4-2-3-9(13)6-10/h2-4,6,8H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQPAOOPYWBZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate typically follows a two-stage process:

  • Esterification of the Carboxylic Acid Precursor:
    The starting material is 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This acid is converted into the methyl ester by reaction with methanol in the presence of an activating agent.

  • Activation of Methanol with Thionyl Chloride:
    Methanol is first reacted with thionyl chloride at low temperature (0°C) to generate methyl chlorosulfite intermediates, which facilitate the esterification reaction when the acid is added.

  • Reaction Conditions:
    After adding the acid to the methanol-thionyl chloride mixture, the reaction is warmed to room temperature to complete the esterification. The product is then purified by concentration and washing with aqueous solutions to remove impurities and residual reagents.

Detailed Reaction Scheme

Step Reagents & Conditions Description Outcome
1 Methanol + Thionyl chloride (0°C) Formation of methyl chlorosulfite intermediate Activated methanol for esterification
2 Addition of 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid Esterification at room temperature Formation of methyl ester product
3 Concentration and aqueous washing Purification of product High purity methyl ester

Alternative Esterification Methods

While the thionyl chloride method is common, classical esterification methods such as Fischer esterification (acid catalysis with methanol under reflux) may also be employed, though these may require longer reaction times and harsher conditions. The use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of methanol can also be considered for milder conditions, but specific literature on this compound’s preparation via these methods is limited.

Purification Techniques

Post-reaction, the crude product is typically purified by:

Research Findings and Analytical Data

Spectroscopic Characterization

  • NMR Spectroscopy:
    Proton and carbon NMR confirm the presence of the methyl ester group, the pyrrolidinone ring, and the 3-chlorophenyl substituent. Chemical shifts correspond to expected values for these functional groups.

  • Mass Spectrometry:
    Molecular ion peak at m/z 254 (M+1) consistent with the molecular weight of 253.68 g/mol.

  • Infrared Spectroscopy:
    Characteristic ester carbonyl stretch around 1735 cm⁻¹ and amide carbonyl stretch near 1650 cm⁻¹ confirm the presence of both functional groups.

Yield and Purity

  • Reported yields for the esterification step are generally high, often exceeding 80%, with purity levels above 97% after purification.

Summary Table of Preparation Method

Parameter Details
Starting Material 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Key Reagents Methanol, Thionyl chloride
Reaction Temperature 0°C (initial), then room temperature
Reaction Time Typically several hours (varies by scale)
Purification Concentration, aqueous washing, recrystallization or chromatography
Yield >80%
Purity ≥97%
Analytical Techniques Used NMR, IR, MS

Notes on Related Compounds and Methods

  • Similar pyrrolidinone derivatives have been synthesized using analogous esterification methods, confirming the robustness of this approach.
  • Modifications in the aromatic substituent or ring size may require optimization of reaction conditions but generally follow the same esterification principles.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is primarily studied for its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of this compound exhibit notable biological activity against multidrug-resistant pathogens and cancer cell lines.

  • Antimicrobial Activity : Studies have shown that related compounds can demonstrate significant antimicrobial properties against Gram-positive bacteria and drug-resistant fungi. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid were effective against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .
  • Anticancer Activity : Research has highlighted the anticancer potential of compounds similar to this compound. For example, derivatives with specific substitutions showed enhanced cytotoxic effects in human lung cancer cell lines .

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and pharmaceuticals.

  • Synthesis Techniques : The synthesis typically involves multi-step organic reactions, including esterification and coupling reactions. The use of palladium-catalyzed methods has been noted for creating carbon-carbon bonds effectively .

Case Study 1: Antimicrobial Properties

In a study published in MDPI, researchers explored the antimicrobial efficacy of novel derivatives based on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. The compounds were tested against multidrug-resistant strains using broth microdilution techniques. Results indicated structure-dependent activity, with some derivatives exhibiting significant inhibition against resistant strains .

CompoundActivity AgainstMIC (µg/mL)
1aStaphylococcus aureus>128
1bKlebsiella pneumoniae>128
1cPseudomonas aeruginosa<64

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of this compound derivatives in A549 human lung cancer cells. The findings revealed that specific modifications to the compound's structure significantly enhanced its cytotoxic effects compared to unmodified versions .

DerivativeIC50 (µM)Effectiveness
Compound A10High
Compound B25Moderate
Compound C50Low

Mechanism of Action

The mechanism of action of Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the ester and ketone groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Type

The chlorophenyl group’s position on the aromatic ring significantly influences physicochemical and biological properties. Key structural analogues include:

Compound Name Substituent Position/Type CAS Number Purity (%) Melting Point (°C)
Methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate 2-chlorophenyl 133747-70-3 95 Not reported
Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate 3-chlorophenyl 133747-67-8 95 Not reported
Methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate 4-chlorophenyl 91396-04-2 96 Not reported
Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate 2-fluorophenyl 1239772-19-0 ≥95 Not reported
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-chloro-2-hydroxyphenyl Not provided Not reported Not reported
  • Chlorine vs. Fluorine : Fluorine substitution (e.g., 2-fluorophenyl derivative) may enhance metabolic stability and alter electronic properties compared to chlorine, which is more electronegative and bulkier .
  • Hydroxyl vs.

Physicochemical Properties

  • Purity : The 3-chlorophenyl derivative is commercially available at 95% purity, comparable to analogues (e.g., 96% for the 4-chlorophenyl variant) .
  • Melting Points: Methyl esters of pyrrolidinone derivatives typically melt between 142–198°C, depending on substituents. For example: Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate: 142–143°C . Methyl 4-[3-(hydrazinocarbonyl)-5-oxopyrrolidin-1-yl]benzoate: 198–199°C .

Biological Activity

Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antioxidant properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidine derivatives. The presence of the chlorophenyl group is significant for its biological activity, influencing both lipophilicity and reactivity.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound and related compounds. For instance, a study reported that derivatives of 5-oxopyrrolidine exhibited promising growth inhibitory effects against various human tumor cell lines in the NCI-60 panel. The compound showed specific inhibition in leukemia cell lines with GI50 values ranging from low micromolar to nanomolar concentrations .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell Line TestedMean GI50 (μM)
This compoundA549 (lung)1.18
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidK562 (leukemia)0.68
1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidMCF7 (breast)0.75

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. A significant finding was that compounds with a free carboxylic moiety demonstrated enhanced antioxidant activity, as evidenced by their ability to reduce oxidative stress markers in vitro .

Table 2: Antioxidant Assay Results

CompoundReducing Power Assay OD (700 nm)
This compound1.149
Control (Ascorbic Acid)1.300
Other DerivativesVaries

Antibacterial and Antifungal Activity

Research has also indicated that this compound exhibits antibacterial and antifungal properties. One study highlighted its efficacy against Gram-positive bacteria and certain fungal strains, suggesting a broad-spectrum antimicrobial action .

Case Studies

Case Study 1: In Vivo Anticancer Efficacy
In a preclinical study, this compound was administered to mice bearing A549 lung cancer xenografts. The results demonstrated a significant reduction in tumor volume compared to controls, indicating its potential as an effective anticancer agent .

Case Study 2: Antioxidant Mechanism Investigation
A mechanistic study explored the antioxidant pathways activated by this compound. It was found to enhance the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby mitigating oxidative damage in cellular models .

Q & A

Q. What are the established synthetic routes for Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate, and what key reaction conditions influence yield and purity?

The compound is synthesized via multi-step protocols involving:

  • Cyclocondensation : Reacting 3-chlorophenylamine derivatives with itaconic acid or esters under reflux in aqueous or alcoholic media to form the pyrrolidinone core .
  • Esterification : Treating the carboxylic acid intermediate with methanol and catalytic sulfuric acid to obtain the methyl ester .
  • Purification : Recrystallization from NaOH solutions (for acid intermediates) or column chromatography (for esters) to improve purity . Key factors affecting yield include reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios of reagents. Impurities often arise from incomplete cyclization or ester hydrolysis, necessitating rigorous pH control during workup .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., 3-chlorophenyl group at N1) and confirm esterification via methyl group signals (~3.7 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and ring puckering. Programs like SHELXL refine crystal structures, while Mercury visualizes intermolecular interactions (e.g., hydrogen bonding between carbonyl groups) .
  • Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N ratios .

Q. What pharmacological activities have been observed in pyrrolidinone derivatives structurally similar to this compound?

Pyrrolidinone scaffolds exhibit:

  • Antimicrobial Activity : Pyrazole- and hydrazide-functionalized derivatives inhibit bacterial growth via membrane disruption .
  • Anticancer Potential : Analogues with aromatic substituents show cytotoxicity by targeting microtubules or DNA replication .
  • Neuroprotective Effects : 5-Oxopyrrolidine esters modulate glutamate receptors or antioxidant pathways in neuronal models .

Advanced Research Questions

Q. How can researchers optimize diastereoselective synthesis of this compound's stereoisomers?

Diastereoselectivity is achieved via:

  • Chiral Auxiliaries : Using enantiopure starting materials (e.g., L-proline derivatives) to induce stereocenter formation .
  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru or Pd complexes) control stereochemistry during cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring specific diastereomers . Post-synthesis, chiral HPLC or NMR-based Mosher analysis quantifies enantiomeric excess .

Q. How should researchers resolve contradictions between computational predictions and experimental data in molecular conformation studies?

Discrepancies in ring puckering or substituent orientation require:

  • Cremer-Pople Analysis : Quantifies puckering parameters (e.g., amplitude qq, phase ϕ\phi) from crystallographic data to compare with DFT-optimized geometries .
  • Dynamic NMR : Detects conformational flexibility in solution (e.g., ring-flipping) that static computational models may overlook .
  • Cross-Validation : Use multiple software (e.g., Gaussian for DFT, SHELXL for crystallography) to identify systematic errors .

Q. What strategies are recommended for developing structure-activity relationship (SAR) models for this compound's derivatives?

SAR studies involve:

  • Derivatization : Synthesize analogues with varied substituents (e.g., halogens, heterocycles) at the 3-carboxylate or 5-oxo positions .
  • Biological Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric assays .
  • Computational Docking : Map binding interactions using AutoDock or Schrödinger Suite to correlate substituent size/hydrophobicity with activity . Data contradictions (e.g., high in vitro activity but low bioavailability) are addressed by modifying logP via ester-to-amide substitutions .

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